4-(4-Chlorophenyl)-1-(4-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)-4-oxobutyl)piperidin-4-yl decanoate
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Overview
Description
4-(4-Chlorophenyl)-1-(4-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)-4-oxobutyl)piperidin-4-yl decanoate is a useful research compound. Its molecular formula is C42H54Cl2N2O4 and its molecular weight is 721.804. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis :
- The compound's crystal structure, including dihedral angles and intermolecular hydrogen bonding, has been studied to understand its chemical properties (Revathi et al., 2015).
- A redetermination of its crystal structure at lower temperatures provided insights into molecular conformation and intermolecular interactions (Jasinski et al., 2012).
Medicinal Chemistry and Drug Design :
- The compound's derivatives have been explored for their potential as fluorescent film monomers (Soboleva et al., 2017).
- Its structural analogs have been synthesized and evaluated for biological activities, such as anticonvulsant properties (Aytemir & Çalış, 2010).
- Certain variants have been identified as high-affinity ligands at human dopamine receptors, with implications for treating neurological disorders (Rowley et al., 1997).
Organic Synthesis and Chemical Properties :
- The compound's role in the synthesis of various organic molecules, highlighting its versatility in chemical reactions, has been documented (Krivokolysko et al., 2001).
- Its use in amination reactions, demonstrating its utility in synthesizing complex organic structures, has been studied (Artamkina et al., 2008).
properties
IUPAC Name |
[4-(4-chlorophenyl)-1-[4-[4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]phenyl]-4-oxobutyl]piperidin-4-yl] decanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H54Cl2N2O4/c1-2-3-4-5-6-7-8-11-40(48)50-42(35-16-20-37(44)21-17-35)26-29-45(30-27-42)28-9-10-39(47)33-12-22-38(23-13-33)46-31-24-41(49,25-32-46)34-14-18-36(43)19-15-34/h12-23,49H,2-11,24-32H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOCPBUBWXJWHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O)C5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H54Cl2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-1-(4-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)-4-oxobutyl)piperidin-4-yl decanoate |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.